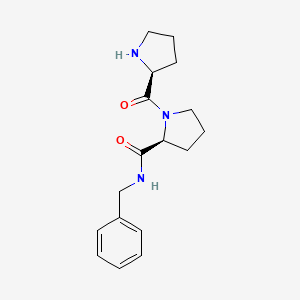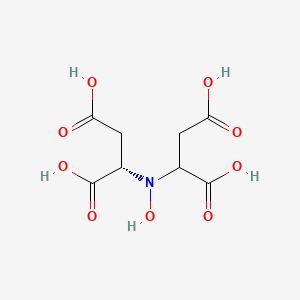
(2S)-2,2'-(Hydroxyimino)bis(succinic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by the presence of two succinic acid moieties linked through a hydroxyimino group. The unique structure of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) typically involves the reaction of succinic acid derivatives with hydroxylamine. One common method includes the reaction of succinic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the hydroxyimino intermediate. This intermediate is then further reacted with another equivalent of succinic anhydride to yield (2S)-2,2’-(Hydroxyimino)bis(succinic acid).
Industrial Production Methods
Industrial production of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid: Another succinic acid derivative with different functional groups.
Succinic acid: The parent compound with simpler structure and different reactivity.
Oxaloacetic acid: A structurally related compound with different chemical properties.
Uniqueness
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with other similar compounds.
特性
CAS番号 |
194604-51-8 |
|---|---|
分子式 |
C8H11NO9 |
分子量 |
265.17 g/mol |
IUPAC名 |
2-[[(1S)-1,2-dicarboxyethyl]-hydroxyamino]butanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-5(11)1-3(7(14)15)9(18)4(8(16)17)2-6(12)13/h3-4,18H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4?/m0/s1 |
InChIキー |
JPGSFSFMINKKJZ-WUCPZUCCSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


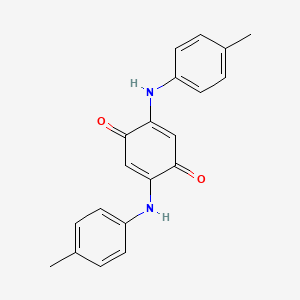
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)
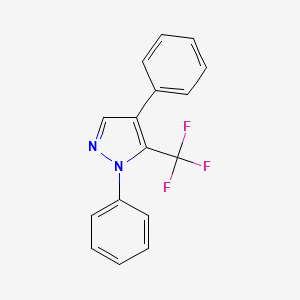
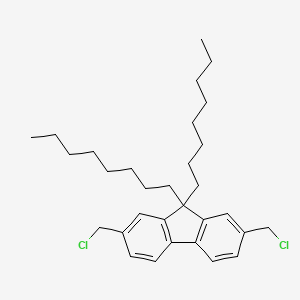
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
